N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide
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Overview
Description
N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and a dimethylphenyl group, connected through an ethanediamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylpiperidine Moiety:
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated dimethylbenzene derivative.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the cyclopentylpiperidine and dimethylphenyl intermediates through an ethanediamide linkage, typically using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
Uniqueness
N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2,6-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopentylpiperidine moiety and dimethylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-6-5-7-16(2)19(15)23-21(26)20(25)22-14-17-10-12-24(13-11-17)18-8-3-4-9-18/h5-7,17-18H,3-4,8-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJLLGPYPDQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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